molecular formula C28H27N3O B11937621 4-Benzhydryl-N-(1-naphthyl)-1-piperazinecarboxamide CAS No. 401578-07-2

4-Benzhydryl-N-(1-naphthyl)-1-piperazinecarboxamide

Cat. No.: B11937621
CAS No.: 401578-07-2
M. Wt: 421.5 g/mol
InChI Key: XKGUYRWNNMXUQO-UHFFFAOYSA-N
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Description

4-Benzhydryl-N-(1-naphthyl)-1-piperazinecarboxamide is a complex organic compound that features a piperazine ring substituted with a benzhydryl group and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzhydryl-N-(1-naphthyl)-1-piperazinecarboxamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction using benzhydryl chloride and the piperazine ring.

    Introduction of Naphthyl Group: The naphthyl group can be attached through an amide bond formation reaction between 1-naphthylamine and the piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Benzhydryl-N-(1-naphthyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Benzhydryl-N-(1-naphthyl)-1-piperazinecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Benzhydryl-N-(1-naphthyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Benzhydryl-N-(2-naphthyl)-1-piperazinecarboxamide: Similar structure but with a different naphthyl substitution.

    4-Benzhydryl-N-(1-phenyl)-1-piperazinecarboxamide: Similar structure but with a phenyl group instead of a naphthyl group.

Uniqueness

4-Benzhydryl-N-(1-naphthyl)-1-piperazinecarboxamide is unique due to its specific combination of benzhydryl and naphthyl groups attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

401578-07-2

Molecular Formula

C28H27N3O

Molecular Weight

421.5 g/mol

IUPAC Name

4-benzhydryl-N-naphthalen-1-ylpiperazine-1-carboxamide

InChI

InChI=1S/C28H27N3O/c32-28(29-26-17-9-15-22-10-7-8-16-25(22)26)31-20-18-30(19-21-31)27(23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-17,27H,18-21H2,(H,29,32)

InChI Key

XKGUYRWNNMXUQO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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